Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate

Vue d'ensemble

Description

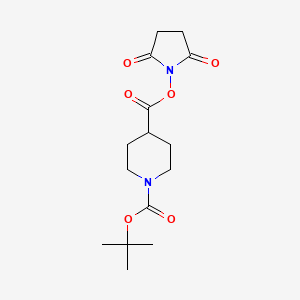

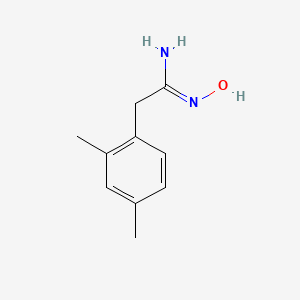

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate (1-t-BCPC) is an organic compound with the molecular formula C11H20N2O5 that is used in synthetic chemistry and scientific research. It is an ester of succinic acid and piperidine-4-carboxylic acid and is composed of two rings, a succinic acid ring and a piperidine ring. The compound is a white, crystalline solid that is soluble in water, ethanol, and other common organic solvents. It has a melting point of 115-117°C and is relatively stable under normal laboratory conditions.

Applications De Recherche Scientifique

Synthesis and Catalysis

Succinimido compounds have been utilized as efficient catalysts and reagents in the synthesis of various organic compounds. For instance, 4-(Succinimido)-1-butane sulfonic acid has been highlighted as an effective Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives and other compounds under solvent-free conditions. This approach offers advantages such as high yield, clean reaction, simple methodology, and short reaction time, with the catalyst being reusable without significant loss of activity (Khaligh, 2015).

Peptide and Protein Chemistry

Succinimidyl esters derived from protected α-amino acids and dipeptides have been used for the synthesis of ureidopeptides and oligourea/peptide hybrids. These compounds serve as direct precursors to various peptide mimetics, offering new avenues for the development of peptide-based therapeutics and materials (Fischer et al., 2007).

Labeling and Bioconjugation

The synthesis of succinimido compounds has been instrumental in developing novel labeling reagents for biological receptors. These heterobifunctional photoaffinity labeling reagents are designed for introducing radioactive labeling into biological receptors, facilitating the study of receptor-ligand interactions and the development of diagnostic and therapeutic agents (Dupuis, 1987).

Drug Synthesis and Modification

Succinimidyl esters have found applications in drug synthesis and modification. They have been used for the efficient synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates from α-amino acids, which are crucial for developing ureidodipeptides and other pharmaceutical compounds. This synthesis is enhanced by ultrasound, highlighting the role of modern synthetic techniques in improving reaction efficiencies (Sureshbabu et al., 2008).

Analytical Chemistry

Succinimidyl esters are also used in analytical chemistry for amino acid analysis. They facilitate the simple and rapid pre-column derivatization of amino acids for fluorimetric detection, offering a straightforward method for analyzing amino acid composition in various samples (Iwaki et al., 1987).

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-6-10(7-9-16)13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUQKBHJISIGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)